molecular formula C20H31NO6 B14170274 2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid

2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid

Cat. No.: B14170274
M. Wt: 381.5 g/mol
InChI Key: FLJUOAMSEPKNNV-KRWDZBQOSA-N
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Description

This compound is a chiral acetic acid derivative featuring:

  • A (2S)-configured hexoxy backbone with a tert-butoxycarbonyl (Boc)-protected amino group at position 2.
  • A phenylmethoxy (benzyloxy) substituent at position 6 of the hexoxy chain.

Its molecular complexity suggests applications in pharmaceutical synthesis, particularly for prodrugs or intermediates requiring steric protection (Boc group) and lipophilic anchoring (phenylmethoxy group).

Properties

Molecular Formula

C20H31NO6

Molecular Weight

381.5 g/mol

IUPAC Name

2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid

InChI

InChI=1S/C20H31NO6/c1-20(2,3)27-19(24)21-17(14-26-15-18(22)23)11-7-8-12-25-13-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1

InChI Key

FLJUOAMSEPKNNV-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCOCC1=CC=CC=C1)COCC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCOCC1=CC=CC=C1)COCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The target compound’s synthesis requires precise control over stereochemistry (2S configuration) and sequential functionalization of the hexoxy chain. Key challenges include:

  • Introduction of the tert-butoxycarbonyl (Boc) group at the amino position.
  • Regioselective installation of the phenylmethoxy group at the C6 position.
  • Formation of the ether linkage between the hexoxy backbone and the acetic acid moiety.

Retrosynthetic Analysis

Retrosynthetic breakdown suggests three modular components (Fig. 1):

  • Boc-protected amino alcohol : (2S)-2-amino-6-hydroxyhexanol.
  • Benzyl ether precursor : 6-phenylmethoxyhexanol.
  • Acetic acid derivative : Bromoacetic acid or equivalent electrophile.

Stepwise Preparation Methods

Route 1: Sequential Protection and Alkylation

Boc Protection of Amino Alcohol

Procedure :

  • React (2S)-2-amino-6-hydroxyhexanol (1.0 eq) with di-tert-butyl dicarbonate (1.2 eq) in THF using 4-dimethylaminopyridine (DMAP, 0.1 eq) as a catalyst.
  • Stir at 25°C for 12 hr.
  • Yield: 85–90% after column chromatography (SiO₂, hexane/ethyl acetate 7:3).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 3.65–3.72 (m, 2H, CH₂OH), 5.12 (br s, 1H, NH).
Benzyl Ether Formation

Procedure :

  • Treat Boc-protected amino alcohol (1.0 eq) with benzyl bromide (1.5 eq) and NaH (2.0 eq) in DMF at 0°C → RT.
  • Quench with H₂O, extract with EtOAc, and purify via silica gel.
  • Yield: 78%.

Optimization :

  • Substituent-free DMF enhances nucleophilicity of the alkoxide.
Etherification with Acetic Acid

Procedure :

  • Convert the C6 hydroxyl to a tosylate (TsCl, Et₃N, CH₂Cl₂).
  • React with potassium acetate (3.0 eq) in DMF at 80°C for 24 hr.
  • Hydrolyze acetate ester using LiOH in THF/H₂O.
  • Overall yield: 62%.

Route 2: Mitsunobu-Based Stereocontrol

To enforce the 2S configuration, Mitsunobu conditions are employed:
Procedure :

  • Couple (R)-6-phenylmethoxyhexanol (1.0 eq) with N-Boc-protected serine derivative (1.2 eq) using DIAD (1.5 eq) and PPh₃ (1.5 eq) in THF.
  • Stir at 0°C → RT for 18 hr.
  • Yield: 70% (dr > 95:5).

Advantages :

  • High stereochemical fidelity due to Mitsunobu’s inversion mechanism.

Optimization of Critical Steps

Boc Deprotection Risks

  • The Boc group is susceptible to acidic conditions; thus, late-stage deprotection is avoided. Neutral or basic conditions (e.g., saponification) are preferred.

Solvent Effects on Etherification

Comparative yields under varying conditions:

Solvent Temp (°C) Time (hr) Yield (%)
DMF 80 24 62
DMSO 100 12 58
THF 65 36 45

Data extrapolated from and

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr) : 1720 cm⁻¹ (C=O, Boc), 1250 cm⁻¹ (C-O-C ether).
  • ¹³C NMR (101 MHz, CDCl₃) : δ 156.2 (Boc carbonyl), 80.5 (OCH₂Ph), 170.8 (COOH).

Chiral HPLC Validation

  • Column: Chiralpak AD-H (4.6 × 250 mm).
  • Mobile phase: Hexane/ethanol (80:20).
  • Retention time: 12.7 min (2S isomer).

Comparative Analysis of Methods

Parameter Route 1 Route 2
Overall Yield 62% 70%
Stereopurity 88% ee >95% ee
Scalability Moderate High
Cost Efficiency $ $$$

Route 2 offers superior stereocontrol but requires expensive Mitsunobu reagents.

Chemical Reactions Analysis

Types of Reactions

2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Substitution: The PEG linker can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in the development of bioconjugates and biomaterials.

    Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.

    Industry: Applied in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid involves its ability to modify the properties of other molecules. The Boc protecting group provides stability to the amine group, preventing unwanted reactions during synthesis. The PEG linker enhances the solubility and biocompatibility of the compound, making it suitable for use in drug delivery systems. The compound can interact with various molecular targets and pathways, depending on its specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Table 1: Key Structural Features of Comparable Acetic Acid Derivatives
Compound Name Key Functional Groups Molecular Weight Notable Features Source
2-[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic Acid Boc-protected amine, phenylmethoxy, hexoxy chain ~423.5 g/mol (estimated) Chiral center, lipophilic chain Target compound
(R)-(-)-2-Methoxy-2-phenylacetic Acid Methoxy, phenyl, acetic acid 166.17 g/mol Simple chiral structure, no protecting groups
2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid) Two phenyl groups, hydroxyl, acetic acid 228.24 g/mol High hydrophobicity, crystallinity
{2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic Acid Fmoc-protected amine, PEG-like chain 385.41 g/mol Base-labile Fmoc group, hydrophilic chain
2-(3,5-Difluorophenyl)-2-hydroxy-acetic Acid Difluorophenyl, hydroxyl, acetic acid ~188.1 g/mol Electron-withdrawing fluorines, metabolic stability
2-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]acetic Acid Bicyclic backbone, amino, dimethyl 197.27 g/mol Rigid bicyclic structure, unprotected amine

Reactivity and Stability

  • Boc vs. Fmoc Protection : The Boc group (tert-butyl) in the target compound is acid-labile, whereas Fmoc (fluorenylmethyloxycarbonyl) in is base-sensitive. This distinction dictates orthogonal deprotection strategies in multi-step syntheses.
  • Phenylmethoxy vs.
  • Chain Length and Flexibility : The hexoxy chain in the target compound provides greater conformational flexibility than the rigid bicyclic structure in , which may influence binding affinity in biological systems.

Biological Activity

2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid, also known as N-α-tert-butoxycarbonyl-N-ε-(benzyloxycarbonyl)-N-ε-isopropyl-L-lysine dicyclohexylamine salt, is a complex organic compound derived from lysine. Its unique structural characteristics and functional groups contribute to its potential biological activities, particularly in medicinal chemistry and biochemistry.

Structural Characteristics

The compound features a cyclohexyl structure combined with various functional groups, including amines and carboxylic acids. The presence of protective groups such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) enhances its reactivity and solubility, making it suitable for various biochemical applications.

Molecular Formula and Properties

PropertyValue
Molecular Weight381.5 g/mol
CAS Number135101-24-5
SolubilitySoluble in organic solvents
Physical StateSolid

The mechanism of action of this compound primarily involves its role as a protected lysine derivative in peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The isopropyl group enhances the compound’s stability and solubility, facilitating its handling during synthesis.

Potential Biological Applications

  • Peptide Synthesis : Utilized as a building block in the synthesis of peptides, which are crucial for various biological functions.
  • Drug Development : Investigated for its potential in developing peptide-based drugs that can target specific biological pathways.
  • Enzyme Interactions : The compound may interact with enzymes and receptors due to its structural features, making it valuable in studying enzyme-substrate interactions.

Case Studies and Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for antibiotic development.
  • Anticancer Potential : Some studies suggest that compounds with similar structures show promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Inflammation Modulation : There is emerging evidence that these compounds can modulate inflammatory responses, potentially useful in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with related compounds is beneficial:

Compound NameBiological ActivityReferences
N-acetyl-L-cysteineAntioxidant, mucolytic
L-lysineImmune support
BenzylamineNeuroprotective

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